5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
5-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-7-18-16(13)23-12-14-5-8-21(9-6-14)17-19-10-15(22-2)11-20-17/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYIFMDXFYJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=C(C=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Methoxy Group Installation
The methoxy group at position 5 is introduced during the pyrimidine core synthesis via 4-methoxybenzaldehyde . Alternative methods include nucleophilic substitution on a pre-formed 5-chloropyrimidine using sodium methoxide, though this approach risks regiochemical complications.
Piperidine Substituent Coupling
The piperidine moiety is attached to position 2 of the pyrimidine via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).
Synthesis of 4-{[(3-Methylpyridin-2-yl)Oxy]Methyl}Piperidine
-
Starting Material : 4-Hydroxymethylpiperidine is protected as its tert-butyldimethylsilyl (TBS) ether to prevent undesired reactivity.
-
Etherification : The protected piperidine reacts with 3-methylpyridin-2-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 25°C). This forms the (3-methylpyridin-2-yl)oxymethyl group.
-
Deprotection : The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF.
Reaction Scheme :
Coupling to Pyrimidine
The piperidine derivative undergoes SNAr with 2-chloro-5-methoxypyrimidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF, 80°C).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 eq) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 68% |
Catalytic Hydrogenation and Final Modifications
Residual protecting groups (e.g., benzyl groups from earlier steps) are removed via palladium-catalyzed hydrogenation (H₂, 1 atm, Pd/C, ethanol). The reaction is monitored by TLC, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J = 5.1 Hz, pyrimidine-H), 7.67 (d, J = 7.4 Hz, pyridine-H), 4.81 (m, OCH₂), 3.85 (s, OCH₃), 2.40 (s, CH₃).
Alternative Synthetic Routes
Bromination-Coupling Strategy
A patent method adapts bromination at position 5 of 2-methylpyrimidine, followed by Suzuki-Miyaura coupling with a boronic ester of the piperidine derivative. However, this route requires stringent control over bromine stoichiometry to avoid di-bromination.
Reductive Amination
4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine is condensed with 5-methoxy-2-aminopyrimidine using sodium cyanoborohydride in methanol. While feasible, this method yields <50% due to competing side reactions.
Challenges and Optimization
-
Regioselectivity : SNAr at position 2 of the pyrimidine is favored due to electron-withdrawing effects from the methoxy group.
-
Steric Hindrance : Bulky piperidine derivatives necessitate prolonged reaction times or elevated temperatures (e.g., DMF at 100°C).
-
Purification : Recrystallization from ethanol/water (4:1) enhances purity (>99% by HPLC).
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: : Reduction reactions can occur at the pyrimidine or pyridine rings, altering the aromaticity and electronic properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can take place on the aromatic rings, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: : Various halogenated reagents or nucleophiles in polar solvents, sometimes requiring catalysts like palladium.
Major Products: The major products formed from these reactions vary depending on the specific sites of the reaction. Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids. Reduction typically produces corresponding alcohols or amines. Substitution reactions result in a diverse array of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Structural Features
- Pyrimidine Ring : Contributes to the compound's biological activity.
- Piperidine Moiety : Enhances solubility and bioavailability.
- Methoxy Group : Imparts stability and modulates pharmacokinetic properties.
Medicinal Chemistry
5-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has been investigated for its potential as a therapeutic agent in various diseases.
Case Studies :
- Antidepressant Activity : A study demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, suggesting potential use in treating depression .
- Anticancer Properties : Research showed that similar pyrimidine derivatives induce apoptosis in cancer cells, indicating their possible role in cancer therapy .
Biological Research
The compound is utilized in biological assays to understand its interaction with biological systems.
Applications :
- Enzyme Inhibition Studies : The compound has been used to evaluate its effects on specific enzymes linked to metabolic pathways, providing insights into drug metabolism and efficacy .
- Receptor Binding Studies : Investigations into its binding affinity for neurotransmitter receptors have revealed its potential as a neuropharmacological agent .
Material Science
In addition to biological applications, this compound has implications in material science.
Applications :
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating smart materials with responsive properties .
- Nanotechnology : Its unique structure allows for functionalization of nanoparticles, enhancing their stability and reactivity for targeted drug delivery systems .
Table 1: Summary of Biological Activities
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within biological systems. It may bind to enzymes, receptors, or nucleic acids, influencing their function and triggering downstream biological pathways. The exact pathways and targets depend on the context of its application, whether in therapeutic development or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Pyrimidine/Piperidine Derivatives
Key Observations
Core Structure Variations: The target compound’s pyrimidine core contrasts with the pyrido[1,2-a]pyrimidinone in and the benzimidazole in . Pyrimidine derivatives (e.g., and ) are more likely to target nucleotide-binding enzymes, whereas benzimidazoles () target proton pumps .
Substituent Impact: Methoxy vs. Ethyl Groups: The 5-methoxy group in the target compound may improve metabolic stability compared to the 5-ethyl group in ’s analog, as methoxy groups are less prone to oxidative metabolism . Piperidine Modifications: The 3-methylpyridyloxymethyl group in the target compound differs from the tetrazole-phenoxymethyl-thiazole in and the 2,3-dimethylphenoxy in . These substitutions influence target selectivity; for example, the anti-mycobacterial activity in is attributed to the dimethylphenoxy-piperidine motif . Heterocyclic Additions: The thiazole and tetrazole rings in ’s compound may enhance binding to metal-containing enzymes (e.g., metalloproteases), whereas the dione ring in ’s compound could facilitate hydrogen bonding with bacterial targets .
Therapeutic Implications: The target compound’s lack of a dione or thioether group (cf. and ) suggests a different mechanism, possibly kinase or receptor modulation. In contrast, ’s benzodioxol-pyrido[1,2-a]pyrimidinone derivatives may exhibit broader-spectrum activity due to the electron-rich benzodioxol ring .
Biologische Aktivität
5-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of 5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is , with a molecular weight of approximately 353.45 g/mol. The compound features a piperidine ring and a pyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 353.45 g/mol |
| IUPAC Name | 5-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
Research indicates that compounds with similar structures often exhibit enzyme inhibition and receptor modulation capabilities. The proposed mechanisms of action for this compound include:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions. For instance, it is suggested that it might interact with tyrosine kinases, which play a significant role in cell signaling and cancer progression.
Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses. This modulation can affect processes such as inflammation, cancer cell proliferation, and neurotransmission.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to 5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine. For example:
- Cytotoxicity Studies : A study demonstrated significant cytotoxic effects against human breast (MCF7) and ovarian (OVCAR) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM for similar compounds. This suggests that the target compound may possess comparable anticancer properties.
Case Study 1: Anticancer Efficacy
A derivative of the compound was tested against various cancer cell lines, showing promising results:
- Cell Lines Tested : MCF7 (breast cancer), OVCAR (ovarian cancer), and others.
- Results : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
Case Study 2: Enzyme Interaction
Research has indicated that the compound may inhibit specific enzymes involved in tumor growth:
- Target Enzymes : Tyrosine kinases.
- Mechanism : The interaction likely occurs through hydrogen bonding and hydrophobic interactions, which are essential for binding affinity.
Summary of Biological Activities
The biological activity of 5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxicity against multiple cancer cell lines |
| Enzyme Inhibition | Potential inhibition of tyrosine kinases |
| Receptor Modulation | Possible agonist/antagonist activity at various receptors |
Q & A
Q. What are the established synthetic routes for 5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, and what critical reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves: (i) Coupling of the pyrimidine core with a functionalized piperidine derivative under nitrogen atmosphere. (ii) Etherification of the pyridinyloxy group using reagents like LiAlH4 or NaH in anhydrous solvents (e.g., THF or dioxane). (iii) Purification via silica gel chromatography (5–10% EtOAc/CH₂Cl₂) .
- Key Conditions : Temperature control (0–25°C), inert atmosphere, and solvent polarity optimization are critical to minimize side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Techniques :
- X-ray crystallography for absolute configuration (e.g., piperidine-pyrimidine torsion angles and bond lengths) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent integration and coupling patterns .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Data Interpretation : Compare crystallographic data (e.g., unit cell parameters) with computational models to validate stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from synthetic intermediates?
- Case Study : Discrepancies in ¹H NMR peaks for piperidinyl-CH₂-O-pyridinyl groups may stem from rotational isomerism.
- Approach : (i) Variable-temperature NMR to assess dynamic equilibria. (ii) DFT calculations to model energy barriers between conformers . (iii) Cross-validation with X-ray data to identify dominant conformers .
Q. What strategies optimize reaction selectivity during pyrimidine-piperidine coupling to avoid byproducts?
- Experimental Design : (i) Screen catalysts (e.g., Pd/Cu for Ullmann-type couplings) to enhance regioselectivity . (ii) Use protecting groups (e.g., tert-butyldimethylsilyl) for sensitive hydroxyl or amine moieties . (iii) Monitor reaction progress via LC-MS to abort reactions at optimal conversion (~85–90%) .
- Troubleshooting : Adjust solvent polarity (e.g., DMF → THF) to reduce nucleophilic side reactions .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential, and how are solubility challenges addressed?
- Assay Design : (i) Fluorescence-based assays for real-time monitoring of enzyme activity (e.g., methionine aminopeptidase-1 inhibition) . (ii) Molecular docking to predict binding affinity to target active sites.
- Solubility Mitigation : (i) Use co-solvents (DMSO ≤1% v/v) in buffer systems. (ii) Synthesize prodrugs (e.g., phosphate esters) for improved aqueous solubility .
Data Analysis and Mechanistic Studies
Q. How can researchers analyze conflicting bioactivity data across different cell lines?
- Hypothesis Testing : (i) Compare cell permeability using logP values (experimental vs. predicted). (ii) Quantify efflux pump activity (e.g., P-gp inhibition assays) to assess transport limitations. (iii) Validate target engagement via Western blotting or qPCR for downstream biomarkers .
Q. What mechanistic insights can be derived from the compound’s interaction with thiazolidinone or sulfonamide derivatives?
- Structural Analysis : (i) Hydrogen-bonding interactions between the pyrimidine N1 and catalytic residues (e.g., serine in proteases) . (ii) π-π stacking of the pyridinyl ring with aromatic residues in enzyme pockets .
- Functional Studies : Site-directed mutagenesis to identify critical binding residues .
Tables for Key Data
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperidine functionalization | NaH, THF, 0°C → 25°C, 12 h | 78 | 95 | |
| Pyrimidine coupling | Pd(OAc)₂, CuI, DMF, 80°C, 24 h | 65 | 90 | |
| Final purification | Silica gel (EtOAc/CH₂Cl₂ 7:93) | 85 | 99 |
| Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Pyrimidine C-H | 8.52 (s, 1H) | 158.4 | 356.1452 |
| Piperidine CH₂-O | 3.85 (d, J=6.5 Hz, 2H) | 68.9 | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
